molecular formula C20H13F3N4O B2802257 N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 863587-85-3

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide

货号: B2802257
CAS 编号: 863587-85-3
分子量: 382.346
InChI 键: GBBUOQFBMNEIKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a phenyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 2. The imidazo[1,2-a]pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications. This compound’s structural complexity and functional groups make it a candidate for therapeutic development, though its exact biological targets and clinical applications require further investigation.

属性

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-9-7-14(8-10-15)18(28)26-17-16(13-5-2-1-3-6-13)25-19-24-11-4-12-27(17)19/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBUOQFBMNEIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde to form the imidazo[1,2-a]pyrimidine core. This is followed by the introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the acylation of the imidazo[1,2-a]pyrimidine with 4-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various nucleophiles, resulting in a wide range of substituted products.

科学研究应用

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

作用机制

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in cancer research, the compound may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazo[1,2-a]pyridine Derivatives

  • N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)benzamide ():
    This compound replaces the pyrimidine ring in the target molecule with a pyridine core. The bromo and fluoro substituents may enhance electrophilicity but reduce oral bioavailability compared to the trifluoromethyl group in the target compound. Structural characterization via NMR and LC-MS confirms similarities in benzamide linkage .
  • N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide ():
    The acetamido linker and methoxybenzyl group improve anti-inflammatory activity (comparable to aspirin), suggesting that substitutions on the benzamide moiety critically influence pharmacological profiles .

Pyrimidine-Based Analogues Inhibitor 203: (2-{imidazo[1,2-a]pyrimidin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (): Introduction of a nitrogen atom at the C-8 position of the pyrimidine ring reduces potency by ~50%, highlighting the sensitivity of the imidazo[1,2-a]pyrimidine scaffold to regiochemical modifications. The trifluoromethyl group in the benzamide portion is retained, but reduced hydrogen-bonding capacity diminishes target affinity . target compound’s ~418.4), which may affect permeability .

Benzamide Derivatives with Fluorinated Substituents

  • N-((2-(4-Fluorophenyl)-6-methylH-imidazo[1,2-α]pyridin-3-yl)methyl)benzenamine ():
    The fluorophenyl group improves antibacterial activity against S. aureus (MIC = 12.5 µg/mL), but the absence of a trifluoromethyl-benzamide moiety limits direct comparison. This underscores the role of the trifluoromethyl group in modulating both lipophilicity and target specificity .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Bioavailability : indicates that nitrogen substitutions in the pyrimidine ring (e.g., C-8 position) reduce oral bioavailability, whereas the target compound’s unmodified scaffold may offer advantages .
  • Synthetic Accessibility : Microwave-assisted synthesis () improves yields for imidazo[1,2-a]pyridine derivatives, but the pyrimidine variant in the target compound may require more complex protocols .

Key Research Findings and Implications

  • Substituent Sensitivity : The imidazo[1,2-a]pyrimidine core is highly sensitive to regiochemical modifications. Nitrogen substitutions or ethynyl linkers () significantly reduce potency, suggesting that the target compound’s unaltered scaffold is optimal for activity .
  • Trifluoromethyl Advantage : The 4-(trifluoromethyl)benzamide group consistently enhances lipophilicity and target engagement across analogues, making it a critical pharmacophore .
  • Anti-inflammatory Potential: Structural parallels to imidazo[1,2-a]pyridine derivatives with proven anti-inflammatory activity () suggest the target compound may share similar mechanisms, though empirical validation is needed .

生物活性

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of imidazo[1,2-a]pyrimidines, characterized by a fused bicyclic structure that contributes to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, a common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at the 4-position with a trifluoromethyl group and an amide linkage.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
PC35Doxorubicin0.5
K5627Doxorubicin0.6
HeLa6Doxorubicin0.4
A5498Doxorubicin0.7

These results indicate that while the compound shows activity, it is less potent than established chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Activity

In addition to anticancer effects, this compound has been evaluated for antifungal and insecticidal properties. Studies have shown that it can inhibit fungal growth and exhibit insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata. The following table summarizes the results:

Activity Test Organism Concentration (µg/mL) Mortality Rate (%)
AntifungalCandida albicans50075
InsecticidalSpodoptera frugiperda50080
InsecticidalMythimna separata50085

These findings suggest that the compound has potential applications in agricultural settings as a biopesticide .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific enzymes or pathways critical for cell proliferation in cancer cells and metabolic processes in fungi and insects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Efficacy in Animal Models : In vivo studies using xenograft models have shown tumor regression upon treatment with this compound, supporting its potential as an anticancer agent.
  • Field Trials for Insect Control : Field trials assessing the insecticidal properties indicated significant reductions in pest populations compared to untreated controls, demonstrating its practical application in pest management strategies.

常见问题

Basic: What synthetic strategies are commonly employed to prepare N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of substituted imidazo[1,2-a]pyrimidine precursors with 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions.
  • Step 2: Microwave-assisted coupling reactions (e.g., 80–120°C, 30–60 min) to enhance reaction efficiency and yield .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
    Characterization uses ¹H/¹³C-NMR, FT-IR, and LC-MS to confirm structural integrity .

Basic: Which spectroscopic techniques are critical for verifying the compound’s purity and structure?

Methodological Answer:

  • ¹H-NMR (400 MHz, DMSO-d₆): Key signals include aromatic protons (δ 7.2–8.5 ppm), imidazo[1,2-a]pyrimidine protons (δ 6.8–7.1 ppm), and trifluoromethyl group (singlet near δ 3.9 ppm) .
  • ¹³C-NMR: Distinct peaks for carbonyl (C=O, ~167 ppm) and CF₃ groups (~125 ppm, J₃ coupling).
  • LC-MS (ESI+): Molecular ion [M+H]⁺ matched to theoretical mass (e.g., m/z 436.1 for C₂₃H₁₆F₃N₃O) .

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:

  • Temperature Control: Maintain ≤100°C to prevent decomposition of the trifluoromethyl group .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalysis: Add Pd(PPh₃)₄ (2 mol%) for Suzuki-Miyaura couplings to aryl halides, improving regioselectivity .
  • Microwave Assistance: Reduces reaction time from 24h to 2h, minimizing byproduct formation .

Advanced: What computational approaches predict the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Glide XP Docking (Schrödinger Suite):
    • Prepare protein structure (PDB: 8EN) by removing water and adding hydrogens .
    • Generate ligand conformers using LigPrep and dock into the ATP-binding pocket with extra precision (XP) scoring .
  • Molecular Dynamics (MD) Simulations (AMBER):
    • Run 100-ns simulations to assess binding stability (RMSD <2.0 Å) and key interactions (e.g., hydrogen bonds with hinge region residues) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use CLK1 kinase inhibition assays (IC₅₀) under consistent ATP concentrations (1 mM) and pH 7.4 .
  • SAR Analysis:
    • Compare analogs (e.g., replacing pyrimidine with pyridine reduces potency by 10-fold due to loss of H-bonding ).
  • Orthogonal Assays: Validate results with SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) .

Advanced: What structural modifications enhance selectivity for CLK kinases over related isoforms?

Methodological Answer:

  • Trifluoromethyl Positioning:
    • The 4-(trifluoromethyl)benzamide group improves hydrophobic interactions with the kinase’s back pocket .
  • Imidazo[1,2-a]pyrimidine Core Modifications:
    • Introduce chloro at C-6 to block off-target binding (e.g., reduces off-target activity by 50% in CLK2 vs. CLK1) .
  • Substituent Effects:
    • Nitrogen substitution at C-8 (imidazo[1,2-a]pyrimidine) diminishes potency (Table 9, IC₅₀ >1 µM), highlighting the need for electron-rich aromatic systems .

Basic: What biological assays are used to evaluate the compound’s anti-inflammatory potential?

Methodological Answer:

  • In Vitro COX-2 Inhibition:
    • Treat RAW 264.7 macrophages with LPS (1 µg/mL) and measure PGE₂ production via ELISA (IC₅₀ ~5 µM) .
  • In Vivo Carrageenan-Induced Edema:
    • Administer 10 mg/kg (oral) and measure paw swelling reduction (40–50% inhibition vs. aspirin) .

Advanced: How do researchers analyze the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Stability Assay:
    • Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min. Monitor parent compound depletion via LC-MS/MS (t₁/₂ >30 min indicates stability) .
  • CYP450 Inhibition Screening:
    • Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC₅₀ values (>10 µM suggests low risk of drug-drug interactions) .

Advanced: What strategies improve solubility for in vivo administration?

Methodological Answer:

  • Salt Formation: Co-crystallize with succinic acid to enhance aqueous solubility (2.5-fold increase at pH 6.8) .
  • Nanoformulation: Prepare PLGA nanoparticles (200 nm) via solvent evaporation, achieving 85% encapsulation efficiency .

Advanced: How is protein-ligand binding quantified in structural studies?

Methodological Answer:

  • X-ray Crystallography (PDB: 8EN):
    • Soak crystals in 10 mM ligand solution, resolve structure at 2.1 Å resolution , and identify key interactions (e.g., hydrogen bonds with Glu245 and hydrophobic contacts with Leu273) .
  • Isothermal Titration Calorimetry (ITC):
    • Measure ΔH (-8.2 kcal/mol) and Kd (120 nM) to confirm enthalpic-driven binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。